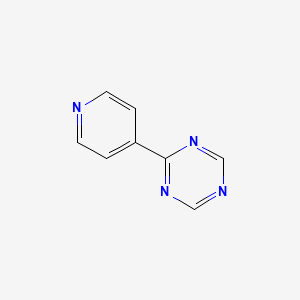

2-(4-Pyridinyl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOYLHDSLIUMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376225 | |

| Record name | 2-(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68847-44-9 | |

| Record name | 2-(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Pyridinyl 1,3,5 Triazine Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the 1,3,5-triazine (B166579) ring from acyclic precursors. These methods are fundamental in creating the core structure of the target molecules.

Cyclocondensation reactions are a cornerstone in the synthesis of 1,3,5-triazine derivatives. These reactions typically involve the cyclization of three components to form the triazine ring. One notable method is the reaction of amidines with various partners. For instance, pyridyl-substituted 1,3,5-triazines can be synthesized in good to excellent yields through a one-step cyclocondensation of 4H-pyrido researchgate.netmdpi.comoxazin-4-ones with amidines. acs.orgacs.org This reaction can be performed at room temperature or under microwave irradiation, demonstrating broad applicability with a variety of amidines and 4H-pyrido researchgate.netmdpi.comoxazin-4-one derivatives. acs.orgacs.org The proposed mechanism involves the nucleophilic attack of the amidine on the pyrido-oxazinone, leading to an N-acylamidine intermediate which then undergoes a cyclocondensation/dehydration sequence to yield the desired triazine. acs.org

Another approach involves the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green chemistry procedure due to reduced solvent usage and shorter reaction times. researchgate.netrsc.org Additionally, a cost-effective and environmentally benign one-pot synthesis of triazines has been reported from primary alcohols and amidines using an alumina-supported platinum nanoparticle catalyst. rsc.org This process proceeds with high atom efficiency via sequential dehydrogenation, condensation, and dehydration. rsc.org

A series of 1,3,5-triazine-containing 2-pyrazoline derivatives have also been synthesized through cyclocondensation reactions of specific chalcones with hydrazine hydrate and its derivatives. nih.gov

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and inexpensive starting material for the synthesis of substituted 1,3,5-triazines. mdpi.comresearchgate.netrsc.orgresearchgate.netwikipedia.org The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, allowing for a stepwise and controlled substitution. mdpi.comresearchgate.netresearchgate.net This differential reactivity is often controlled by temperature, with monosubstitution typically occurring at or below 0°C, disubstitution at room temperature, and trisubstitution at higher temperatures. researchgate.net

This stepwise substitution allows for the synthesis of a wide range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines by the sequential addition of various nucleophiles such as those containing C-O, C-N, and C-S bonds. mdpi.com The use of cyanuric chloride is a practical method for preparing a variety of 1,3,5-triazine derivatives, including those with alkyl, aromatic, and other functional groups. mdpi.com

| Precursor | Reagent | Conditions | Product | Yield |

| 4H-pyrido researchgate.netmdpi.comoxazin-4-ones | Amidines | Room temperature or microwave irradiation | Pyridyl-substituted 1,3,5-triazines | Good to excellent |

| Dicyandiamide | Nitriles | Microwave irradiation | 2,4-Diamino-1,3,5-triazines | Not specified |

| Primary alcohols | Amidines | Alumina-supported Pt nanoparticle catalyst | Substituted 1,3,5-triazines | Up to 93% |

| Cyanuric chloride | Nucleophiles (amines, alcohols, thiols) | Stepwise temperature control | Mono-, di-, and tri-substituted 1,3,5-triazines | Varies |

This table provides a summary of direct synthesis approaches for 2-(4-Pyridinyl)-1,3,5-triazine derivatives.

Amidines are crucial precursors for the synthesis of various heterocyclic compounds, including 1,3,5-triazines. researchgate.netsciforum.net The synthesis of pyridyl amidines can be achieved through several routes. One common method is the nucleophilic addition of an amine to a nitrile. sciforum.net For example, anthranilic amidines have been synthesized via the reaction of benzonitriles with various amines, promoted by trimethylaluminum. researchgate.net While not directly a pyridyl amidine synthesis, this illustrates a general principle. The synthesis of N-(pyridin-2-yl)benzimidamides is a key step in the preparation of 1,2,4-triazolo[1,5-a]pyridines, which are related fused heterocyclic systems. organic-chemistry.org

Functionalization and Derivatization Strategies

These strategies involve the modification of a pre-formed this compound core, allowing for the introduction of diverse functional groups and the creation of a library of derivatives.

Post-synthetic modification allows for the diversification of the this compound scaffold. This can involve reactions on the pyridinyl ring or on other substituents attached to the triazine core. The inherent reactivity of the pyridine (B92270) nitrogen allows for reactions such as quaternization. Furthermore, if the pyridinyl or other substituent rings bear functional groups like halides, they can be subjected to a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in organic synthesis. rsc.orgacs.orgnih.gov The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for creating C-C bonds. rsc.orgwikipedia.org This reaction has been utilized in the synthesis of various heterocyclic compounds, including those containing pyridine and triazine rings. rsc.orgorgsyn.orgnih.gov

For instance, the Negishi coupling can be used to assemble triazine-heteroaryl analogues. nih.gov The reaction demonstrates good tolerance to a variety of functional groups. orgsyn.org In a relevant application, a simple and efficient Negishi cross-coupling protocol was developed for a variety of aromatic and heteroaromatic halides after transmetalation of a sodiated pyridine intermediate to zinc chloride. chemrxiv.orgchemrxiv.org This highlights the potential for late-stage functionalization of complex molecules containing a pyridyl moiety. chemrxiv.orgchemrxiv.org

| Coupling Partners | Catalyst System | Reaction Type | Product |

| Organozinc reagent and organic halide | Palladium or Nickel catalyst | Negishi Coupling | C-C coupled product |

| 4-Sodiopyridine (transmetalated to zinc chloride) and aromatic/heteroaromatic halides | Not specified | Negishi Coupling | 4-substituted pyridines |

This table summarizes palladium-catalyzed C-C bond formation strategies for the functionalization of pyridinyl-containing compounds.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The functionalization of the 1,3,5-triazine core, particularly with a 4-pyridinyl anchor, allows for the modulation of the molecule's electronic properties through the introduction of various substituents. The most common precursor for this purpose is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), whose chlorine atoms can be sequentially substituted by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, a property that enables controlled, stepwise synthesis. mdpi.com

This sequential substitution strategy is effective for introducing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), alkylamino (-NHR), and alkoxy (-OR) are typically introduced via nucleophilic substitution reactions. For instance, reacting cyanuric chloride with amines or alcohols under controlled temperatures allows for the replacement of one or more chlorine atoms. mdpi.com The synthesis of 2,4-diamino-1,3,5-triazine derivatives has been achieved through the reaction of dicyandiamide with various nitriles, including those bearing pyridyl groups. researchgate.net Another approach involves the reaction of 2-amino researchgate.netnih.govorganic-chemistry.orgtriazines with ketones to form derivatives. nih.gov

The table below summarizes representative substituents and the general synthetic approaches for their introduction.

| Substituent Type | Example Group | General Synthetic Method |

| Electron-Donating | Amino (-NH₂) | Nucleophilic substitution on cyanuric chloride with ammonia or amines. |

| Electron-Donating | Methoxy (-OCH₃) | Reaction of cyanuric chloride with sodium methoxide. |

| Electron-Donating | Piperidinyl | Nucleophilic substitution using piperidine (B6355638). nih.gov |

| Electron-Withdrawing | Chloro (-Cl) | Starting from cyanuric chloride; reaction with chloro-substituted reagents. nih.gov |

| Electron-Withdrawing | Bromo (-Br) | Condensation with bromo-substituted aldehydes. nih.gov |

Methodological Advancements in Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and higher-yielding synthetic methods for this compound derivatives.

A significant advancement is the move towards milder reaction conditions, which minimizes side reactions and reduces energy consumption. One such approach is the use of microwave-assisted synthesis. This technique has been successfully employed for the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat (solvent-free) conditions. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov

Copper-catalyzed reactions have also enabled the synthesis of substituted 2,4-diamino-1,3,5-triazines under mild conditions, tolerating a range of functional groups. organic-chemistry.org Furthermore, transformations such as the synthesis of N-( researchgate.netnih.govorganic-chemistry.orgtriazine-2-yl) amides from ketones can proceed under mild conditions, avoiding the harsh reagents and high temperatures often required in conventional methods. nih.gov Aza-Diels-Alder reactions of triazine derivatives have been shown to proceed under simple, metal-free, and neutral conditions to produce related nitrogen-containing heterocycles. organic-chemistry.org

Optimizing reaction parameters is crucial for maximizing product yield and purity. Key parameters that are often adjusted include reactant stoichiometry, catalyst concentration, temperature, and reaction time.

In a microwave-assisted synthesis of 6-(4-chlorophenyl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, it was found that increasing the molar ratio of cyanamide from one to two equivalents increased the product yield from 35% to 70%. nih.gov This confirmed that two molecules of cyanamide were involved in the reaction mechanism. nih.gov Similarly, in another microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines, adjusting the volume of the solvent (DMSO) was shown to improve the reaction's progress and yield. researchgate.net

For the synthesis of N-( researchgate.netnih.govorganic-chemistry.orgtriazine-2-yl) α-ketoamides, a systematic optimization of reaction conditions was performed. nih.gov This involved screening various copper catalysts, iodine concentrations, solvents, and temperatures. The optimal conditions were identified as using 20 mol% CuCl and 2.0 equivalents of I₂ in DMSO at 120 °C under a nitrogen atmosphere, which provided the highest isolated yields. nih.gov

The table below shows an example of reaction condition optimization.

| Catalyst (10 mol%) | I₂ (eq.) | Solvent | Temp (°C) | Yield (%) |

| CuCl | 1.0 | DMSO | 120 | 51 |

| CuBr | 1.0 | DMSO | 120 | 45 |

| CuI | 1.0 | DMSO | 120 | 48 |

| Cu(OAc)₂ | 1.0 | DMSO | 120 | 35 |

| CuCl | 2.0 | DMSO | 120 | 81 |

| CuCl | 2.0 | DMF | 120 | 65 |

| CuCl | 2.0 | Dioxane | 120 | 41 |

| CuCl | 2.0 | DMSO | 100 | 43 |

Data adapted from a study on the synthesis of N-( researchgate.netnih.govorganic-chemistry.orgtriazine-2-yl) α-ketoamides. nih.gov

Characterization Techniques for Synthetic Products

The structural confirmation of newly synthesized this compound derivatives is established using a combination of modern spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups in the molecule. For triazine derivatives, characteristic absorption bands confirm the molecular structure. For example, N-H stretching vibrations typically appear in the range of 3280–3362 cm⁻¹, while the C=N stretching of the triazine ring is observed around 1574–1629 cm⁻¹. nih.govnih.govamhsr.org The C=C stretching vibrations of the aromatic pyridine and other aryl rings are found in the 1445–1600 cm⁻¹ region. nih.govamhsr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise molecular structure.

¹H NMR: Provides information on the chemical environment of protons. In triazine derivatives, the aromatic protons of the pyridine ring and other substituents give signals in the δ 7.0–8.5 ppm range. Protons of amino groups (NH) can appear as broad singlets, for instance at δ 10.73 ppm. nih.gov Protons on alkyl or alkoxy substituents will appear in the upfield region of the spectrum. nih.gov

¹³C NMR: Shows the signals for all unique carbon atoms. The carbon atoms of the 1,3,5-triazine ring are highly deshielded and typically resonate in the δ 164–165 ppm region. nih.gov Carbons in the pyridinyl and other aromatic rings appear between δ 120 and 150 ppm.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the synthesized compound. mdpi.com For example, a derivative with the formula C₁₁H₂₁N₅O₂Cl would have a calculated m/z of 290.1384, which can be confirmed by HRMS analysis. mdpi.com

The following table provides representative spectroscopic data for a substituted 1,3,5-triazine derivative.

| Technique | Observation | Interpretation |

| FTIR | 3284 cm⁻¹ (NH), 1579 cm⁻¹ (C=N), 1505 cm⁻¹ (C=C) | Presence of amino group, triazine ring, and aromatic rings. nih.gov |

| ¹H NMR | δ 10.73 (s, 1H, NH), 8.03 (s, 1H, CH), 7.45-7.62 (m, 4H, Ar) | Confirms protons of the hydrazone linker, aromatic rings, and NH group. nih.gov |

| ¹³C NMR | δ 164.5, 164.1 (Triazine C), 127.8-139.6 (Aromatic C) | Confirms carbon skeleton of the triazine and attached aromatic rings. nih.gov |

| MS (HRMS) | Calculated vs. Found m/z values | Confirms molecular formula and weight. mdpi.com |

Data are representative for compounds of the class 2-(2-(4-chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine. nih.gov

Coordination Chemistry of 2 4 Pyridinyl 1,3,5 Triazine As a Ligand

Ligand Design and Versatility

The design of 2-(4-Pyridinyl)-1,3,5-triazine and its derivatives is centered around its identity as a polypyridyl ligand, a class of compounds widely used for their ability to form stable complexes with a variety of metal ions. researchgate.netwikipedia.org The ligand's framework, consisting of a central 1,3,5-triazine (B166579) ring connected to pyridyl groups, offers multiple nitrogen donor sites for metal coordination. researchgate.net This structure allows for a rich and varied coordination chemistry, which has been explored for over five decades. researchgate.net

As a member of the polypyridyl family, 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) is a polydentate ligand with nitrogen atoms capable of coordinating with metal ions in several ways. researchgate.net The arrangement of nitrogen atoms allows for various coordination modes, making it a versatile component in the synthesis of mononuclear, dinuclear, and polynuclear metal complexes. researchgate.netnih.gov

The primary coordination modes observed for this ligand include:

Tridentate Chelating: The ligand can coordinate to a single metal center using one nitrogen atom from the central triazine ring and one nitrogen atom from two of the pyridyl rings, similar to a terpyridine-like binding pocket. This is a very common mode, forming two stable five-membered metallacycles. nih.govresearchgate.net

Bridging: The ligand can bridge two or more metal centers. In this mode, the pyridyl groups can coordinate to different metal ions, leading to the formation of coordination polymers and networks. researchgate.net Often, it acts as a ditopic or tritopic linker. researchgate.net

Monodentate: In some cases, only one of the pyridyl nitrogen atoms may coordinate to a metal center, although this is less common due to the preference for chelation.

The specific isomer, 2,4,6-tri(4-pyridyl)-1,3,5-triazine, is noted for its potential as a tritopic linker, where all three pyridyl groups are available to bond to different metal centers, facilitating the creation of highly symmetrical and extended structures like MOFs. researchgate.net

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. 2,4,6-tri(pyridyl)-1,3,5-triazine ligands are typically considered tridentate (NNN donor) ligands. nih.govrsc.org They form stable complexes by chelation, where the ligand binds to a metal ion at two or more points. In its most common tridentate coordination mode, the ligand forms two five-membered chelate rings with the metal ion, which enhances the thermodynamic stability of the resulting complex. nih.govresearchgate.net The strong chelating ability of triazine derivatives is a key feature of their coordination chemistry, providing potential binding sites for a variety of metal ions. researchgate.net

The coordination behavior of 1,3,5-triazine-based ligands can be significantly influenced by the presence of substituents on either the triazine or the pyridyl rings. While specific studies on substituted 2-(4-pyridyl)-1,3,5-triazine are detailed, general principles can be drawn from related systems.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density on the nitrogen donor atoms. Electron-withdrawing substituents can decrease the basicity of the nitrogen atoms, potentially weakening the metal-ligand bond. Conversely, electron-donating groups can enhance the basicity and strengthen the coordination bond. Studies on isomeric 1,2,3-triazines have shown that electron-withdrawing substituents like a methoxycarbonyl group can significantly enhance reactivity in cycloaddition reactions, indicating a strong electronic influence. nih.gov

Steric Effects: Bulky substituents placed near the nitrogen donor atoms can create steric hindrance, which may prevent or alter the preferred coordination geometry of the complex. This can influence the ligand's denticity, forcing it to adopt a lower coordination mode.

Functional Groups: Introducing functional groups can provide additional coordination sites or enable secondary interactions like hydrogen bonding, which can play a crucial role in stabilizing the resulting supramolecular architecture. researchgate.net For example, amino groups on the triazine ring can participate in extensive hydrogen bonding, influencing the crystal packing of the complexes. researchgate.netrsc.org

Formation of Metal Complexes

The versatile coordination behavior of this compound and its isomers allows for the formation of a vast number of complexes with both transition metals and lanthanides. researchgate.net These complexes have found applications in diverse fields, including the development of luminescent materials and coordination polymers. researchgate.netkisti.re.kr

This ligand readily forms complexes with a wide range of transition metals. The resulting complexes often exhibit interesting magnetic, electronic, and structural properties. researchgate.net In many of these complexes, the ligand acts as a tridentate chelator, occupying three coordination sites of the metal center, which is often in a distorted octahedral geometry. researchgate.netresearchgate.net

For instance, it has been used in the spectrophotometric determination of metals like Fe(II), Ru(III), and Co(II). nih.govrsc.org The reaction with various cobalt precursors can yield complexes with distorted trigonal antiprismatic geometries, which may exhibit interesting magnetic properties such as field-induced slow magnetic relaxation. nih.gov Nickel(II) complexes have been synthesized where the Ni(II) center is in a distorted octahedral environment, coordinated to the tridentate ligand along with other co-ligands like methanol and chloride ions. researchgate.net Similarly, zinc(II) can form complexes with this ligand. researchgate.netjournalononcology.org Ruthenium polypyridyl complexes featuring triazine-based ligands are also of interest for their photophysical properties and potential applications in artificial photosynthesis. db-thueringen.de

| Metal Ion | Example Complex Formula | Coordination Geometry | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| Fe(II)/Fe(III) | [FeII(tpt)Cl2]·2(H2O) | Octahedral | Tridentate | nih.govrsc.org |

| Co(II) | [Co(tptz)(CH3OH)Cl2] | Distorted Octahedral | Tridentate | researchgate.net |

| Co(II) | [Co2(dipyatriz)2]4+ | Distorted Trigonal Antiprismatic | Tridentate | nih.gov |

| Ni(II) | [Ni(tptz)(CH3OH)Cl2] | Distorted Octahedral | Tridentate | researchgate.net |

| Zn(II) | [Zn(tptz)(Cl)2] | Not specified | Tridentate | researchgate.net |

| Ru(II) | [RuH(CO)(PPh3)2(η2-tptz)]BF4 | Not specified | Bidentate | researchgate.net |

The coordination chemistry of this compound extends to lanthanide ions, where it can act as an "antenna" ligand. mdpi.com Due to its conjugated π-system, the ligand can absorb light energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com This "antenna effect" is crucial for enhancing the otherwise weak f-f electronic transitions of lanthanide ions. nih.gov

Complexes with lanthanides such as Europium (Eu³⁺) and Ytterbium (Yb³⁺) have been synthesized and characterized. mdpi.com In these complexes, the triazine ligand typically coordinates in a tridentate fashion. mdpi.comacs.org The remaining coordination sites on the lanthanide ion, which often has a high coordination number (e.g., 8 or 9), are occupied by other ligands such as water molecules, chloride ions, or organic carboxylates. mdpi.com The Eu-N(triazine) bond distance is often observed to be shorter than the Eu-N(pyridine) distances, suggesting a stronger interaction with the central triazine nitrogen. acs.org The resulting complexes can exhibit strong luminescence, with potential applications in lighting and sensing. mdpi.com

| Lanthanide Ion | Example Complex Formula | Coordination Number | Key Feature | Reference |

|---|---|---|---|---|

| Eu(III) | {[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n | 9 | Strong red luminescence | mdpi.com |

| Eu(III) | [Eu(TPTZ)(CF3COO)(H2O)5]·Cl2·CH3CH2OH | Not specified | Shows strong luminescence emissions of Eu3+ | mdpi.com |

| Yb(III) | {[Yb2(TPTZ)2(BDC)3]·2H2O}n | 9 | Forms a coordination polymer | mdpi.com |

| Yb(III) | [Yb(TPTZ)Cl(H2O)4]·Cl2 | 8 | Mononuclear complex | mdpi.com |

| Er(III) | [Er(TPTZ)(TTA)Cl2] | Not specified | Mononuclear complex | mdpi.com |

Factors Influencing Complex Architecture and Stability

The final architecture and stability of coordination complexes derived from this compound are governed by a delicate interplay of several key factors. These include the coordination behavior of the ligand itself, the nature of the metal center, and the reaction conditions.

Ligand Coordination Modes : this compound is a polypyridyl ligand with multiple nitrogen donor atoms, allowing it to adopt various coordination modes. researchgate.net It can act as a monodentate ligand through the pyridine (B92270) nitrogen, or as a bridging ligand connecting two or more metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The specific mode is influenced by the steric accessibility of the nitrogen atoms and the geometric preferences of the metal ion. The triazine ring's nitrogen atoms are generally less basic than the pyridine nitrogen, making the pyridine end the preferential initial binding site.

Counter-Anions and Solvents : Non-coordinating or coordinating anions in the metal salt precursor can significantly influence the final structure. Coordinating anions may compete with the triazine ligand for binding sites on the metal, resulting in simpler, discrete molecules. In contrast, non-coordinating anions can promote the formation of higher-dimensional, bridged polymeric networks by leaving coordination sites available for the ligand. Similarly, solvent molecules can sometimes coordinate to the metal center or become incorporated into the crystal lattice, affecting the packing and stability of the complex.

**3.3. Structural Analysis of Coordination Compounds

The definitive characterization and structural elucidation of coordination compounds involving this compound rely on a combination of advanced analytical techniques.

Structural Analysis of Coordination Compounds

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of crystalline coordination compounds. This technique provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and the exact coordination mode of the this compound ligand. rsc.org

SCXRD analysis has been instrumental in revealing the structures of numerous complexes with related polypyridyl triazine ligands. For instance, studies on a Co(II) complex with 2,4,6-tris(2-pyridyl)-1,3,5-triazine confirmed a distorted octahedral geometry around the metal center, with the ligand acting as a tridentate chelator. researchgate.net In other examples involving iron and manganese, SCXRD analyses have identified the formation of both mononuclear and complex heptanuclear structures, showcasing the ligand's versatility. rsc.org These studies confirm how the ligand can form stable five-membered metallocycles with the metal ion. rsc.org

The data obtained from SCXRD is critical for understanding supramolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and the ultimate properties of the material.

Table 1: Representative Crystallographic Data for a Coordination Compound This table presents hypothetical data for illustrative purposes, based on typical values found for similar metal-organic complexes.

| Parameter | Value |

| Chemical Formula | [M(C₈H₅N₄)₂(H₂O)₂]·(Anion)·xH₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.33 |

| b (Å) | 7.48 |

| c (Å) | 17.29 |

| β (°) | 108.52 |

| Volume (ų) | 1265.4 |

| Z (Formula units/cell) | 4 |

| M-N(pyridine) (Å) | 2.15 |

| M-N(triazine) (Å) | 2.25 |

| N-M-N angle (°) | 89.5 |

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a complementary and essential technique used to analyze the crystalline nature of the bulk, polycrystalline sample. Its primary applications in this context are to confirm the phase purity of the synthesized complex and to verify that the structure of the bulk material corresponds to the structure determined from a single crystal. researchgate.net

The experimental PXRD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. This pattern is compared with a theoretical pattern simulated from the SCXRD data. A close match between the experimental and simulated patterns confirms the homogeneity of the bulk sample and the validity of the single-crystal structure. researchgate.net Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different crystalline phase.

Vibrational Spectroscopy (IR, Raman) for Coordination Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental tool for confirming the coordination of the this compound ligand to the metal center. Coordination induces changes in the electronic distribution and bond strengths within the ligand, which are reflected as shifts in the vibrational frequencies of its characteristic functional groups. nih.gov

The most informative regions of the spectra are typically those corresponding to the stretching vibrations of the pyridine and triazine rings. The C=N and C=C stretching vibrations within these heterocyclic rings are particularly sensitive to coordination. nih.gov Upon coordination of a nitrogen atom to a metal ion, electron density is drawn from the ring, leading to a strengthening of some bonds and weakening of others. This typically results in a shift of these stretching bands to higher frequencies (a blueshift). By comparing the spectrum of the free ligand with that of the metal complex, these shifts can be identified, providing strong evidence of coordination.

For example, the characteristic ring stretching vibrations of pyridine are well-documented. researchgate.net A shift in these bands in the spectrum of the complex is a clear indicator of the involvement of the pyridine nitrogen in bonding to the metal. Low-frequency Raman spectroscopy can also provide information about the metal-ligand vibrations themselves. mdpi.com

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for Ligand and Complex This table shows hypothetical data to illustrate the expected shifts upon coordination.

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Complex (cm⁻¹) | Shift (Δν) |

| Pyridine Ring ν(C=N) | 1590 | 1605 | +15 |

| Pyridine Ring ν(C=C) | 1550 | 1562 | +12 |

| Triazine Ring Sextant Stretch | 810 | 825 | +15 |

Thermal Analysis (DTA/TG) of Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability of the coordination complexes and to understand their decomposition pathways. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference. A typical TGA curve for a coordination complex of this compound might show several distinct mass-loss steps. mdpi.com

Dehydration/Desolvation : An initial weight loss at lower temperatures (typically below 150 °C) often corresponds to the removal of lattice or coordinated solvent molecules (e.g., water). zenodo.org

Ligand Decomposition : At higher temperatures, subsequent weight loss steps correspond to the thermal decomposition of the organic ligand. mdpi.com

Final Residue : The process continues until the organic components are completely removed, leaving behind a stable, non-volatile residue, which is typically a metal oxide. The experimental mass of this final residue can be compared to the theoretical value calculated from the complex's formula, providing further confirmation of its stoichiometry. mdpi.com

DTA curves complement the TGA data by indicating whether the decomposition steps are endothermic or exothermic. This information provides a comprehensive profile of the thermal behavior and stability of the complex. nih.gov

Supramolecular Assemblies and Interactions Involving 2 4 Pyridinyl 1,3,5 Triazine

Role in Coordination Polymers and Networks (e.g., MOFs)

The nitrogen atoms of both the pyridyl and triazine rings in 2-(4-Pyridinyl)-1,3,5-triazine can serve as coordination sites for metal ions, enabling its use as a linker in coordination polymers and metal-organic frameworks (MOFs). Unlike the tridentate tpt ligand which typically forms highly connected 3D networks, the bifunctional nature of this compound (with potential coordination sites on the pyridine (B92270) nitrogen and one of the triazine nitrogens) would favor the formation of simpler, lower-dimensional structures such as 1D chains or 2D layers.

In these structures, the molecule can act as a bridging ligand, connecting two different metal centers. The specific coordination mode would depend on the metal ion's coordination preference and the reaction conditions. For example, coordination through the pyridyl nitrogen and a distal triazine nitrogen would lead to linear or zigzag polymer chains. The triazine moiety itself, with its multiple nitrogen sites, offers versatility in coordination, which has been explored with related polypyridyl-triazine ligands in the construction of coordination polymers and networks. researchgate.net Compounds that incorporate pyridine substituents are a prevalent class of ligands used in the synthesis of MOFs. mdpi.com

| Moiety | Potential Role in Coordination Polymers | Typical Resulting Structure |

| Pyridinyl Ring | Monodentate or bidentate ligand (N-donor) | Capping ligand or bridging unit in 1D/2D networks |

| Triazine Ring | Monodentate or bidentate ligand (N-donor) | Bridging unit in 1D/2D networks |

Formation of Discrete Metalla-Assemblies and Metalla-Cages

Coordination-driven self-assembly allows for the construction of discrete, well-defined two- and three-dimensional structures like metallacycles and metalla-cages. researchgate.net The formation of these architectures is dictated by the directionality of the metal-ligand coordination bonds.

While ligands with multiple coordination sites, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, are often used to form the vertices and faces of complex polyhedral cages, the simpler structure of this compound suggests a different role. With its single primary coordination site at the pyridyl nitrogen, it is more likely to function as a monodentate, terminal ligand. In this capacity, it would "cap" a metalla-assembly, occupying a single coordination site on a metal center and preventing further polymerization. This could be useful for controlling the size and dimensionality of the resulting supramolecular structure.

Non-Covalent Interactions in Self-Assembly

Beyond metal coordination, this compound is capable of forming extended supramolecular structures through a variety of non-covalent interactions. These weaker forces are crucial in directing the self-assembly of molecules in the solid state and play a key role in crystal engineering. nih.gov

The nitrogen atoms in both the pyridine and triazine rings are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (e.g., water, alcohols, or amine groups on other molecules), this compound can participate in several types of hydrogen bonds.

N-H…N Interactions: If co-crystallized with molecules containing N-H groups, strong hydrogen bonds can form with the nitrogen atoms of the pyridyl or triazine rings. mdpi.com

O-H…O Interactions: In hydrated crystals, extensive O-H…O hydrogen bonds involving water molecules can create a network that links the organic cations and anions into a three-dimensional architecture. nih.gov In complexes involving aqua ligands, O-H…O bonds can connect to solvate anions, resulting in supramolecular networks. rsc.org

The self-assembly of diaminotriazine derivatives, driven by hydrogen bonding, is considered a key factor in the formation of stable glassy phases. rsc.org

Both the pyridine and 1,3,5-triazine (B166579) rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π cloud of one ring and the electron-poor σ-framework of another. These interactions are a significant factor in the crystal packing of aromatic molecules, often resulting in offset face-to-face or edge-to-face arrangements. acs.orgresearchgate.net

In the case of this compound, stacking can occur between the pyridine rings of adjacent molecules, the triazine rings, or between a pyridine and a triazine ring. researchgate.net The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. nih.gov The strength and geometry of these interactions can significantly influence the material's properties. rsc.org

The 1,3,5-triazine ring is notably electron-deficient due to the presence of three electronegative nitrogen atoms. This property makes it an excellent candidate for participating in anion-π interactions, where an anion is attracted to the face of the electron-poor aromatic ring. acs.org This non-covalent interaction is a powerful tool in molecular recognition and the construction of supramolecular assemblies designed to bind anions.

Theoretical and experimental studies have demonstrated favorable binding between anions and 1,3,5-triazine moieties. acs.orguniversiteitleiden.nl The interaction is primarily electrostatic in nature, but induction and dispersion forces also contribute. acs.org In some cases, anion-π and π-π interactions can act cooperatively to regulate the self-assembly of complexes involving triazine rings. universiteitleiden.nlacs.orgresearchgate.net The strength of the interaction depends on the nature of the anion and the specific geometry of the complex. nih.gov

Conversely, the π-electron cloud of an aromatic ring can interact favorably with a cation in what is known as a cation-π interaction. wikipedia.org This interaction is a significant force in protein structure, molecular recognition, and enzyme catalysis. nih.govproteopedia.org While the triazine ring is too electron-poor, the pyridine ring in this compound can engage in cation-π interactions.

The interaction involves the electrostatic attraction between a positive charge and the quadrupole moment of the pyridine ring's π-system. wikipedia.org In a supramolecular context, if this compound is co-crystallized with a salt, the cation (e.g., an alkali metal or an organic cation) could be positioned over the face of the pyridine ring, influencing the crystal packing and stability of the resulting assembly. rsc.org

| Interaction Type | Participating Moiety | Role of Moiety |

| Hydrogen Bonding | Pyridinyl & Triazine Rings | H-bond acceptor (N atoms) |

| π-π Stacking | Pyridinyl & Triazine Rings | π-surface for stacking |

| Anion-π Interaction | Triazine Ring | Electron-deficient π-acceptor |

| Cation-π Interaction | Pyridinyl Ring | Electron-rich π-donor |

Chiral Resolution in Supramolecular Assembly

Following a comprehensive review of scientific literature, no specific research findings on the chiral resolution in the supramolecular assembly of this compound were identified. This particular area of study for this compound does not appear to be documented in the available scholarly articles.

Interplay between Hydrogen Bonding and Metal Coordination in Self-Assembly

Similarly, a thorough search of scientific databases and literature did not yield specific studies detailing the interplay between hydrogen bonding and metal coordination in the self-assembly of this compound. While research exists for related triazine compounds, the specific interactions for this molecule have not been described. For instance, studies on 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine have shown how it can form hydrogen-bonded metallotecton networks with various transition metals, where both coordination to the metal and hydrogen bonding direct the supramolecular structure. nih.govacs.org However, equivalent detailed research for this compound is not presently available.

Due to the absence of specific research data for this compound in the areas of chiral resolution and the combined effects of hydrogen bonding and metal coordination on its self-assembly, a detailed, data-driven article on these specific topics cannot be constructed at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(4-Pyridinyl)-1,3,5-triazine, DFT calculations are instrumental in elucidating a wide range of molecular properties.

Elucidation of Molecular Conformations and Electronic Structure

The ground-state optimized geometry generally shows a near-planar structure, although minor twisting can occur to alleviate steric hindrance. Analysis of the electronic structure provides a map of the electron density distribution, highlighting the electron-deficient nature of the triazine ring and the nitrogen atoms as centers of negative charge. Visualization of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. In related pyridinyl-triazine compounds, the HOMO is often localized on one aromatic system, while the LUMO is on the other, indicating a potential for intramolecular charge transfer upon excitation. nih.gov

Analysis of Intermolecular Interaction Energies

The way this compound molecules interact with each other in the solid state or in solution is critical for the design of supramolecular structures. DFT is used to calculate the energies of non-covalent interactions, such as hydrogen bonds (e.g., C-H···N), π-π stacking between the aromatic rings, and van der Waals forces. By modeling dimers or larger clusters of molecules, the strength and geometry of these interactions can be quantified. This information is vital for predicting crystal packing and understanding the self-assembly processes that lead to the formation of larger molecular architectures. For instance, studies on similar 2,4-diamino-1,3,5-triazine derivatives have shown that N-H···N interactions can lead to varied structures, from pseudo-honeycomb networks to corrugated rosette layers. researchgate.net

Prediction of Optoelectronic Properties

The optoelectronic characteristics of this compound can be effectively predicted using DFT and its time-dependent extension, TD-DFT. nih.gov A fundamental parameter is the HOMO-LUMO energy gap (Eg), which provides a first approximation of the energy required for electronic excitation. colab.ws A smaller energy gap generally corresponds to easier excitation and absorption of light at longer wavelengths.

DFT calculations can predict various electronic properties:

HOMO-LUMO Energy Gap (Eg): This value is critical for assessing the molecule's potential use in electronic devices like organic light-emitting diodes (OLEDs) or solar cells. d-nb.inforesearchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These are calculated from the energies of the HOMO and LUMO, respectively, and are important for understanding charge injection and transport properties. colab.ws

Absorption Spectra: TD-DFT calculations can simulate the UV-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

These predicted properties help in screening and designing triazine-based molecules for specific optoelectronic applications. rsc.orgnih.gov

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| 2,4,6-triphenyl-1,3,5-triazine (B147588) (Reference) | -6.95 | -1.85 | 5.10 |

| Triazine-Carbazole (TCZT) | -5.67 | -2.49 | 3.18 |

| Triazine-Indole (TIDT) | -5.92 | -2.27 | 3.65 |

| This compound (Hypothetical) | -6.50 | -2.10 | 4.40 |

Note: Data for TCZT and TIDT are from experimental and computational studies on related compounds. nih.gov The values for this compound are hypothetical, included for illustrative purposes, and reflect expected trends.

Investigation of Tautomerism and Stability

Tautomerism involves the migration of a proton, resulting in structural isomers that can be in equilibrium. For molecules with functional groups like amino (-NH2) or hydroxyl (-OH), DFT is a powerful tool to investigate the relative stabilities of different tautomeric forms. researchgate.netnih.gov While this compound does not possess such groups, a related concept that can be studied is its protonation. The molecule has four nitrogen atoms (one on the pyridine (B92270) ring and three on the triazine ring), each representing a potential site for protonation.

DFT calculations can determine the most stable protonated form by comparing the total energies of the different possible isomers. This involves optimizing the geometry of each protonated species and calculating its energy. The results indicate the most likely site to be protonated in an acidic environment, which is crucial for understanding the molecule's behavior in biological systems or acidic media. Computational studies on related triazines have shown that the keto form is generally more stable than the enol form in both gas and solution phases. researchgate.net

Modeling of Coordination Geometries and Metal-Ligand Bonding

The nitrogen atoms in both the pyridine and triazine rings of this compound make it an excellent ligand for coordinating with metal ions. researchgate.net DFT is extensively used to model the resulting metal complexes. whiterose.ac.uknih.gov These calculations can accurately predict:

Coordination Geometry: The preferred arrangement of ligands around a central metal ion (e.g., octahedral, tetrahedral, trigonal antiprismatic) can be determined. nih.gov

Metal-Ligand Bond Distances and Angles: DFT provides precise values for the lengths of the bonds between the metal and the nitrogen atoms, as well as the angles within the coordination sphere. nih.gov

Binding Energies: The strength of the metal-ligand interaction can be calculated, indicating the stability of the complex.

Electronic Properties of the Complex: DFT can be used to analyze how coordination affects the electronic structure of both the ligand and the metal ion, including changes in orbital energies and magnetic properties. whiterose.ac.uk

| Metal Ion | Coordination Site | Typical Bond Length (Å) |

|---|---|---|

| Fe(II) | N (Triazine) | 2.15 - 2.25 |

| Fe(II) | N (Pyridine) | 2.10 - 2.20 |

| Co(II) | N (Triazine/Pyridine) | 2.10 - 2.20 |

| Zn(II) | N (Triazine/Pyridine) | 2.15 - 2.25 |

Molecular Dynamics (MD) Simulations for Structural Dynamics

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. nih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The rotation around the bond connecting the pyridine and triazine rings can be monitored over time to understand the molecule's flexibility in solution.

Solvation Structure: MD can model how solvent molecules (e.g., water) arrange themselves around the solute, forming a solvation shell.

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be calculated to assess how much the molecule's structure deviates from its initial, optimized geometry over the course of the simulation. A stable RMSD value suggests the molecule maintains a consistent conformation.

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are most mobile or flexible.

MD simulations are particularly valuable for studying how this compound interacts with larger systems, such as biological macromolecules or material surfaces, providing insights into its behavior in realistic environments. mdpi.com

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

Computational, or in silico, methods have become indispensable in modern drug discovery and materials science for predicting the structure-activity relationships (SAR) of novel compounds. For derivatives of the this compound scaffold, these techniques are employed to elucidate how specific structural modifications influence biological activity or material properties, thereby guiding the synthesis of more potent and selective agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, numerous studies on closely related pyridinyl and triazine derivatives provide a clear framework for the application of these computational approaches.

A common in silico strategy involves the generation of a library of virtual compounds based on a core scaffold, followed by screening through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

For instance, in the development of novel antimalarial agents, a library of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was designed and screened in silico. malariaworld.orgnih.gov Molecular docking studies were used to predict the binding interactions of these compounds with the active site of the target enzyme, Plasmodium falciparum dihydrofolate reductase (PfDHFR). malariaworld.org The results of these docking studies, which calculate a binding energy score, help to identify which substituents on the triazine ring are most likely to lead to high-affinity binding. malariaworld.org

Similarly, 3D-QSAR models have been developed for other classes of triazine derivatives, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, to understand their antiproliferative properties against breast cancer cell lines. nih.gov These models correlate the 3D structural features of the molecules with their observed biological activity, providing a predictive tool for designing new compounds with enhanced efficacy. nih.gov The models can highlight regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bonding capabilities are favorable or unfavorable for activity. nih.gov

The following interactive table summarizes findings from in silico SAR studies on various triazine derivatives, illustrating the types of insights gained.

| Triazine Derivative Class | Therapeutic Target/Application | In Silico Method | Key SAR Findings | Reference |

|---|---|---|---|---|

| Pyridine substituted pyrazole 1,3,5-triazines | Antimalarial (PfDHFR inhibitors) | Molecular Docking, ADME Prediction | Identified compounds with high binding affinity to both wild-type and mutant PfDHFR, predicting good oral bioavailability. | malariaworld.orgnih.gov |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Anticancer (Breast Cancer) | 3D-QSAR Modeling | Developed a predictive model to guide the design of more potent compounds targeting triple-negative breast cancer cells. | nih.gov |

| s-Triazine and 2-Arylpyrimidine Derivatives | Selective PDE4B Inhibitors | QSAR Modeling | Identified key molecular descriptors (e.g., TPSA, C1SP1) that are important for PDE4B inhibition and selectivity over PDE4D. | thaiscience.info |

| 1,3,5-Triazine-based Pyrazole Derivatives | Anticancer (EGFR Kinase Inhibitors) | Molecular Docking, ADME Evaluation | Docking studies confirmed a groove binding mode with DNA and good affinity towards the EGFR kinase target. | rsc.org |

These examples demonstrate the power of in silico SAR prediction to rationalize the activity of complex molecules and to prioritize synthetic efforts, ultimately accelerating the discovery process for new therapeutic agents based on the triazine scaffold.

Theoretical Insights into Electron Transfer Mechanisms

Theoretical investigations, primarily using Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like this compound and are crucial for understanding their potential roles in processes involving electron transfer. The inherent electronic characteristics of this compound, featuring an electron-deficient 1,3,5-triazine ring coupled with a more electron-rich pyridine moiety, make it an interesting subject for such studies, particularly in the context of materials science and photochemistry.

DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability, as well as the energy required for electronic excitation.

Studies on related 1,3,5-triazine derivatives have shown that the triazine core acts as a strong electron-accepting unit. nih.gov For example, in 2,4,6-triphenyl-1,3,5-triazine derivatives, the LUMO is typically localized on the central triazine ring, while the HOMO is distributed across the peripheral phenyl groups. rsc.org This separation of frontier molecular orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental step in many photophysical processes. nih.gov The introduction of a pyridinyl group is expected to influence these electronic properties, potentially modulating the HOMO-LUMO gap and the charge transfer characteristics.

Theoretical studies on copper(I)/(II) complexes containing a 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) ligand have explored the kinetics of electron transfer reactions. nih.gov These investigations revealed that structural changes in the coordination sphere of the metal ion are coupled to the electron transfer event, highlighting the intricate relationship between molecular geometry and redox behavior. nih.gov

The table below presents representative data from theoretical studies on various triazine-based compounds, illustrating the types of electronic properties that are calculated to understand electron transfer potential.

| Compound Class | Theoretical Method | Calculated Property | Finding/Insight | Reference |

|---|---|---|---|---|

| Carbazole-substituted 2,4,6-triphenyl-1,3,5-triazines | DFT | HOMO/LUMO Energy Levels | Determined HOMO levels around -5.8 to -6.0 eV and LUMO levels around -2.7 to -2.9 eV, indicating wide band gaps suitable for blue light emitters. | rsc.org |

| 1,2,4-Triazine-based Dyes for DSSCs | DFT / TD-DFT | HOMO/LUMO, Energy Gap (Eg) | Calculated properties to evaluate their potential in dye-sensitized solar cells, indicating their suitability as electron acceptors. | researchgate.net |

| (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine | DFT | Frontier Molecular Orbitals (FMOs) | Analysis of FMOs affirmed that charge transfer interactions occur within the molecule. | researchgate.net |

| 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine | Electrochemistry/Theory | Intramolecular Charge Transfer (ICT) | The electron-deficient triazine core and electron-rich thiophene (B33073) arms lead to strong ICT effects, influencing the material's electronic and optical properties. | nih.gov |

Through these computational approaches, a detailed understanding of the electronic landscape of this compound and its derivatives can be achieved. This knowledge is fundamental for designing novel molecules with tailored electronic and photophysical properties for applications in organic electronics, sensors, and photoredox catalysis.

Advanced Spectroscopic Characterization and Optical Properties

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectra of molecules containing pyridinyl and triazine rings are governed by transitions involving π, n, and σ electrons. nih.gov The most relevant transitions for these aromatic heterocycles occur in the UV-visible range and are typically π → π* and n → π* transitions. nih.gov The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense. nih.gov The n → π* transitions, involving the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital, are typically less intense. nih.gov

In donor-π-acceptor (D–π–A) systems, intramolecular charge transfer (ICT) from the donor moiety to the acceptor moiety leads to characteristic absorption bands. nih.gov The 1,3,5-triazine (B166579) core acts as a strong electron acceptor. mdpi.com When connected to a pyridyl group, which can act as a π-system, distinct electronic transitions are expected.

For complex derivatives like 2,4,6-triphenyl-s-triazines, absorption maxima are observed well into the visible range (above 400 nm), with the exact wavelength depending on the terminal substituents on the phenyl rings. mdpi.com For instance, the lowest energy absorption band of 2,4,6-tris{4′-[2‴-(4″-pyridyl)ethynyl]phenyl}-1,3,5-triazine, a complex analogue of TPT, shows a maximum at approximately 400 nm. mdpi.com Studies on diamino-1,3,5-triazines show characteristic absorption bands between 204 nm and 267 nm, depending on pH and substitution. researchgate.net Given this, 2-(4-Pyridinyl)-1,3,5-triazine is expected to exhibit strong π → π* transitions in the UV region, potentially with a lower-energy shoulder corresponding to n → π* transitions. The conjugation between the two rings may also give rise to ICT bands.

Table 1: UV-Vis Absorption Data for Related Triazine Compounds

| Compound Name | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 2,4,6-tris{4′-[2‴-(4″-pyridyl)ethynyl]phenyl}-1,3,5-triazine | CH2Cl2 | ~400 | mdpi.com |

| 1,3,5-triazine-2,4-diamine | Various (pH dependent) | 204-226 | researchgate.net |

| 6-chloro-1,3,5-triazine-2,4-diamine | Various (pH dependent) | 205-267 | researchgate.net |

Note: This table contains data for related compounds to infer the properties of this compound.

Photoluminescence Studies (Fluorescence, Thermally Activated Delayed Fluorescence - TADF)

The photoluminescence of pyridinyl-triazine compounds is highly dependent on their molecular structure, particularly the efficiency of intramolecular charge transfer and the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov

Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (rISC). nih.gov This process is highly desirable in materials for organic light-emitting diodes (OLEDs). The key requirement for efficient TADF is a very small energy gap between the S₁ and T₁ states (ΔEST). nih.gov This is often achieved in D-A molecules where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor, leading to a small orbital overlap. nih.gov While there is no specific report on TADF for this compound, numerous complex triazine-based molecules have been designed as efficient TADF emitters. researchgate.net

Solvatochromic Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states, a common feature of D-A compounds. nih.gov

Theoretical studies on star-shaped compounds containing carbazole (B46965) as a donor and a triphenyl-triazine core as an acceptor predict a strong solvatochromic effect in the emission spectra but a negligible effect in the absorption spectra. nih.gov This is attributed to a very large permanent dipole moment in the S₁ excited state (>30 D) compared to the ground state (≤1 D). nih.gov Experimental work on various triazine-based D-π-A dyes confirms this behavior, showing a bathochromic (red) shift of the fluorescence band with increasing solvent polarity. nih.govresearchgate.net For instance, one such dye exhibits a fluorescence maximum at 453 nm in toluene, which shifts to 509 nm in the more polar solvent DMF. nih.gov This positive fluorescence solvatochromism is a strong indicator of an ICT character in the excited state. nih.gov It is therefore highly probable that this compound would also exhibit positive solvatochromic shifts in its emission spectrum.

Table 2: Solvatochromic Shift in a Triazine-Based Dye (OUJ-2)

| Solvent | Polarity | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| Toluene | Low | 509 | nih.gov |

| Chloroform | Medium | 551 | nih.gov |

| Dichloromethane | Medium | 567 | nih.gov |

| Acetonitrile | High | 589 | nih.gov |

| DMF | High | 588 | nih.gov |

Note: Data for a complex (D-π-)₂A dye with a triazine acceptor, illustrating the typical solvatochromic effect.

Two-Photon Absorption (2PA) Properties

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that would typically require a single photon of twice the energy. wikipedia.org The efficiency of this process is quantified by the 2PA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org

Materials with large 2PA cross-sections are valuable for applications like 3D microfabrication, optical data storage, and bio-imaging. researchgate.net The 1,3,5-triazine core, being a strong electron acceptor, is an excellent building block for creating molecules with significant 2PA activity, particularly in octupolar or D-A-D structures. mdpi.com

Studies on extended 2,4,6-triphenyl-s-triazines have shown that they are generally much better two-photon absorbers than analogous structures with different cores. mdpi.com Their 2PA cross-sections can be very large, with values up to 1500 GM reported for derivatives functionalized with electron-releasing groups. mdpi.com The 2PA properties are highly dependent on the molecular planarity and the nature of the π-conjugated bridge connecting the donor and acceptor moieties. nih.govucf.edu While no specific 2PA data for this compound has been found, its D-A structure suggests it could possess modest 2PA activity, which would be significantly enhanced by extending the π-conjugation or adding stronger donor groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

NMR spectroscopy is an indispensable tool for confirming the chemical structure and studying the conformation of molecules in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the triazine ring and the pyridine (B92270) ring. The triazine ring has two chemically equivalent protons, which should appear as a singlet, while the pyridine ring will show a characteristic AA'XX' or ABCD pattern for its four protons. The chemical shifts will be influenced by the electron-withdrawing nature of the triazine and the electronegativity of the nitrogen atoms.

The ¹³C NMR spectrum would similarly show distinct resonances for the carbon atoms in both heterocyclic rings. The carbons of the triazine ring are expected to appear at a lower field (higher ppm) due to the deshielding effect of the three nitrogen atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals.

The pyridinyl-triazine scaffold can be chemically or electrochemically reduced to form radical anions. A detailed study on the reduction of the closely related 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (TPT) provides significant insight into the nature of the radical species that can be formed. The reduction of TPT with alkali metals was shown to produce a stable monoradical anion (TPT•⁻) and, upon further reduction, a diradical dianion (TPT²⁻).

The EPR spectra of these radical species confirm the delocalization of the unpaired electron over the π-system of the molecule. Variable-temperature EPR measurements of the diradical dianion salt revealed an open-shell singlet ground state that can be thermally excited to a triplet state, indicating a weak interaction between the two unpaired electrons. researchgate.net This demonstrates that the TPT framework, and by extension the simpler 2-(4-pyridyl)-1,3,5-triazine, can effectively stabilize unpaired electrons, making EPR a crucial tool for characterizing its redox-active states. Theoretical calculations support the experimental findings, showing that the spin density is distributed across both the central triazine ring and the peripheral pyridine rings.

Applications of 2 4 Pyridinyl 1,3,5 Triazine and Its Derivatives

Materials Science Applications

The structural rigidity and electron-accepting capabilities of the triazine ring are central to the application of these compounds in materials science. researchgate.net By modifying the substituents on the triazine core, researchers can fine-tune the electronic and optical properties of the resulting materials for specific functions.

Derivatives of 2-(4-Pyridinyl)-1,3,5-triazine are key components in the development of advanced luminescent materials. The strong electron-accepting nature of the 1,3,5-triazine (B166579) core allows for the creation of molecules with significant intramolecular charge transfer (ICT) character, which is often associated with high luminescence efficiency. researchgate.net Star-shaped molecules, where multiple chromophores are attached to a central triazine unit, have been a particular focus of research. rsc.org

For instance, 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives featuring carbazolyl groups have been synthesized and shown to possess high thermal stability and glass transition temperatures, making them suitable for device applications. researchgate.net The photophysical properties of these materials can be systematically tuned by altering the number and position of the donor units attached to the triazine core. researchgate.net Furthermore, iridium(III) complexes incorporating 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands have been shown to exhibit intense red luminescence in both solution and the solid state. urfu.ru

Research has also explored 1,3,5-triazine derivatives with diphenylacetylene (B1204595) side chains, which exhibit high quantum yields in solution (over 46%) and form excimers in the solid state, leading to a large Stokes shift. researchgate.net The luminescent properties of these compounds can be further modulated by dispersing them in polymer films. researchgate.net

Table 1: Photoluminescent Properties of Selected Triazine Derivatives

| Compound | Solvent | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| Fluorenyl derivative 7-H | CH2Cl2 | 0.80 | - | mdpi.com |

| 1,3,5-triazine with diphenylacetylene side chains | Chloroform | > 46% | 66–114 | researchgate.net |

| 1,3,5-triazine with diphenylacetylene side chains (cast film) | - | - | 132–211 | researchgate.net |

The high electron affinity, thermal stability, and optoelectronic properties of 1,3,5-triazine derivatives make them excellent candidates for use as electron transporters in organic electronic devices. nih.gov Their inherent electron-deficient character facilitates efficient electron injection and transport, which is a critical requirement for the performance of devices such as organic light-emitting diodes (OLEDs). researchgate.net

Star-shaped conjugated molecules with a triazine core are frequently employed in the design of materials for OLEDs and other optical devices. nih.gov For example, compounds like 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA-TRZ) and its analogues have been synthesized and their thermal, photophysical, and electrochemical properties investigated to understand the structure-property relationships. researchgate.net These studies reveal that the number of diphenylamine (B1679370) (DPA) units can systematically tune the optical and electrical properties of the hybrid materials. researchgate.net

Furthermore, the development of functionalized 1,3,5-triazine derivatives has been a major trend in recent years, with applications in phosphorescent emitters and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

In the field of renewable energy, this compound derivatives have emerged as promising components for dye-sensitized solar cells (DSSCs). researchgate.net The 1,3,5-triazine moiety serves as an excellent electron-accepting core and a versatile scaffold for constructing metal-free organic dyes with a donor-π-acceptor (D-π-A) architecture. researchgate.netrsc.org This design promotes efficient intramolecular charge transfer upon photoexcitation, which is crucial for high power conversion efficiencies (PCE). rsc.org

Researchers have synthesized various triazine-based photosensitizers through methods like Suzuki couplings, resulting in products with excellent optoelectronic properties for DSSC applications. nih.gov For instance, porphyrin dyads covalently linked through a 1,3,5-triazine moiety have been successfully used as sensitizers. rsc.org In one study, two such dyads, functionalized with either a glycine (B1666218) or a piperidine (B6355638) group, yielded DSSCs with PCEs of 5.28% and 3.50%, respectively. rsc.org The chemical and electronic structure of the triazine core facilitates the synthesis of π-conjugated multi-chromophore dyes, leading to enhanced electron injection and transport rates. researchgate.net

Table 2: Performance of DSSCs with Triazine-Based Dyes

| Dye | Power Conversion Efficiency (PCE) | Reference |

| Triazine-linked porphyrin dyad 5a (with glycine) | 5.28% | rsc.org |

| Triazine-linked porphyrin dyad 5b (with piperidine) | 3.50% | rsc.org |

| D-π-A triazine-based dye (Liu et al.) | 3.63% | researchgate.net |

Stimulus-responsive materials, which change their properties in response to external stimuli, represent a frontier in materials science with applications in sensing and smart devices. acs.orgmdpi.comrsc.org A zinc(II) complex incorporating a 2,4,6-tris-2-pyridyl-1,3,5-triazine (TPTz) ligand has been shown to exhibit versatile stimulus-responsive chromic properties. acs.org

This complex, [Zn2(H2O)(TPTz)(C2O4)2]·5H2O, displays a range of colors in response to different stimuli: it changes from light yellow to light orange under light (photochromism), becomes white when heated (thermochromism), and turns light pink in the presence of amine vapor (vapochromism). acs.org The color changes are attributed to electron-transfer mechanisms. acs.org Such multi-stimulus-responsive materials have potential applications in areas like inkless printing and chemical sensing. acs.org

Catalysis

The nitrogen-rich structure of the pyridinyl-triazine framework also lends itself to applications in catalysis, where the nitrogen atoms can act as coordination sites for metal ions or as active sites for catalytic reactions.

Derivatives of this compound have been utilized in both electrocatalysis and photocatalysis. Metal-organic frameworks (MOFs) constructed from Co(II) ions and 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been investigated as precursors for electrocatalysts. rsc.org By pyrolyzing these MOFs, Co, N-codoped porous carbon materials can be prepared, which have shown efficiency as electrocatalysts for the oxygen reduction reaction (ORR). rsc.org

In the realm of photocatalysis, cobalt(II) complexes with pyridinyl-1,3,5-triazine-diamine ligands have been studied for the reduction of carbon dioxide (CO2). researchgate.net For example, the complex [CoII(L2)(H2O)2]2+, where L2 is 6,6'-([2,2'-bipyridine]-6,6'-diyl)bis(1,3,5-triazine-2,4-diamine), selectively produced CO from CO2 with a turnover number (TON) of 89 under visible light irradiation. researchgate.net

Additionally, composites of graphitic carbon nitride (g-C3N4) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) have been developed for photocatalytic hydrogen evolution from water splitting. rsc.org The TAPT molecules interact with the g-C3N4 sheets via π–π interactions, which enhances the photocatalytic activity. An optimized composite with 5 wt% TAPT loading achieved a hydrogen evolution rate that was 7.1 times higher than that of bare g-C3N4. rsc.org

Table 3: Catalytic Performance of Triazine-Based Systems

| Catalyst System | Reaction | Key Performance Metric | Reference |

| Co, N-codoped carbon (from Co-tpt MOF) | Oxygen Reduction Reaction | Efficient Electrocatalyst | rsc.org |

| [CoII(L2)(H2O)2]2+ | Photocatalytic CO2 Reduction | TON (CO) = 89 | researchgate.net |

| 5% TAPT/g-C3N4 | Photocatalytic H2 Evolution | 99.54 μmol h−1 (7.1x > g-C3N4) | rsc.org |

Organic Synthesis and Polymerization Processes

The 1,3,5-triazine core is a fundamental building block in organic synthesis, largely owing to the reactivity of its precursors like 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.netmdpi.com This starting material allows for the sequential and controlled substitution of its chlorine atoms with various nucleophiles, enabling the synthesis of a vast library of symmetrically and asymmetrically substituted triazine derivatives. mdpi.com This synthetic versatility is crucial for developing new compounds with tailored properties for diverse applications, including pharmaceuticals and materials science. wikipedia.org

The synthesis processes often involve reactions such as the condensation of dicyandiamide (B1669379) with nitriles, which can be performed under green chemistry conditions using microwave irradiation to reduce solvent use and reaction times. researchgate.net Another method involves the copper(II)-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides, which efficiently produces 1,3,5-triazine derivatives without the need for strong bases or external oxidants. rsc.org The triazine ring's stability and predictable reactivity make it an essential component for constructing complex molecules.

Oxidation Catalysis

Derivatives of 1,3,5-triazine have been successfully employed as ligands in oxidation catalysis. Research has demonstrated that polynucleating ligands based on the 1,3,5-triazine framework can be coordinated with metal ions, such as copper(II), to form effective catalysts. researchgate.net For instance, a series of ligands derived from 1,3,5-triazine and 2,2′-dipyridylamine were used with copper(II) nitrate (B79036) to catalyze the oxidation of 3,5-di-tert-butylcatechol. researchgate.net The study found that the catalytic efficiency could be enhanced by incorporating the triazine-based ligand into a dendritic structure, which improved the stability of the resulting catalyst. researchgate.net

Application as Pincer Ligands in Catalysis

The 1,3,5-triazine core is an attractive component for the design of pincer ligands, which are chelating agents that bind tightly to a central metal atom through three co-planar bonds. researchgate.netacs.org These triazine-based pincer systems are valued in catalysis due to several key features: a highly π-deficient heterocyclic core, the presence of strong σ-donating groups like phosphines that stabilize the metal-ligand interaction, and an acidic N-H functionality that can facilitate core dearomatization. acs.org